2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide
Description
2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide is an organic compound with a complex structure that includes a bromophenyl group and a hydroxy-methyloxolan moiety
Properties
IUPAC Name |
2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10-14(18,5-6-19-10)9-16-13(17)8-11-3-2-4-12(15)7-11/h2-4,7,10,18H,5-6,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYGUBBQTKDLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)CC2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl derivativeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality and safety .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like amines or ethers .
Scientific Research Applications
2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives and hydroxy-methyloxolan compounds. Examples are:
- 2-(4-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide
- 2-(3-chlorophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide .
Uniqueness
What sets 2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
